Tcv-309 - 131311-25-6

Tcv-309

Catalog Number: EVT-283869
CAS Number: 131311-25-6
Molecular Formula: C30H34BrN5O7
Molecular Weight: 656.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TCV-309 is a platelet activating factor (PAF) inhibitor. TCV-309 attenuates the priming effects of bronchoalveolar macrophages in cerulein-induced pancreatitis rats. TCV-309 reduces graft PMN infiltration and enhances early function of 24-hour-preserved rat kidneys with long warm ischemia. TCV-309 inhibits leukocyte accumulation and protects against splanchnic artery occlusion shock.
Synthesis Analysis

The synthesis of TCV-309 involves several organic chemistry techniques, which typically include steps such as:

  1. Starting Materials: The synthesis begins with readily available precursors, which may include various aromatic and aliphatic compounds.
  2. Reagents and Conditions: Key reagents often include brominating agents, coupling agents, and solvents like dimethyl sulfoxide or dichloromethane. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
  3. Purification: After synthesis, TCV-309 is usually purified through methods like chromatography (e.g., high-performance liquid chromatography) to ensure the removal of unreacted materials and by-products .

Specific details about the exact synthetic route are often proprietary or found in specialized chemical literature.

Molecular Structure Analysis

The molecular structure of TCV-309 features several functional groups that contribute to its biological activity:

  • Aromatic Rings: The presence of aromatic systems enhances the compound's interaction with biological targets.
  • Bromine Atom: The bromine substituent plays a crucial role in modulating the compound's reactivity and bioactivity.
  • Amine Groups: These contribute to the polar characteristics of TCV-309, facilitating interactions with receptor sites.

The three-dimensional conformation of TCV-309 is essential for its binding affinity to platelet-activating factor receptors, influencing its efficacy as an antagonist .

Chemical Reactions Analysis

TCV-309 participates in various chemical reactions primarily related to its role as a platelet-activating factor antagonist:

  1. Inhibition of Cytokine Production: In vitro studies have shown that TCV-309 significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha when cells are stimulated with lipopolysaccharides (LPS) .
  2. Interaction with Biological Systems: In vivo studies demonstrate that TCV-309 can alter the cytokine network during endotoxemia, effectively reducing levels of interleukin-6 and interleukin-8, which are critical mediators in inflammatory responses .

These reactions underscore TCV-309's potential therapeutic applications in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of TCV-309 centers on its ability to block the effects of platelet-activating factor:

  1. Receptor Antagonism: TCV-309 binds to platelet-activating factor receptors on cell membranes, preventing the activation of downstream signaling pathways that lead to inflammation and immune responses.
  2. Cytokine Modulation: By inhibiting platelet-activating factor activity, TCV-309 reduces the secretion of various cytokines involved in inflammation, thereby mitigating tissue damage during septic conditions .

Research indicates that this antagonistic action can significantly improve survival rates in models of endotoxemia and sepsis .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCV-309 are crucial for understanding its behavior in biological systems:

  • Solubility: TCV-309 is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water, affecting its formulation for therapeutic use.
  • Stability: The compound's stability under physiological conditions is essential for its efficacy; studies have shown it remains stable over a range of pH values typical for biological environments.
  • Melting Point: Specific melting point data may be available through detailed analytical studies but is often proprietary.
Applications

TCV-309 has several potential applications in scientific research and medicine:

  1. Sepsis Treatment: Its primary application lies in managing sepsis by modulating inflammatory responses through platelet-activating factor antagonism.
  2. Inflammatory Diseases: Research suggests that TCV-309 could be beneficial in treating conditions characterized by excessive inflammation, such as acute respiratory distress syndrome or ischemic reperfusion injury .
  3. Research Tool: As a specific antagonist, TCV-309 serves as a valuable tool for studying the role of platelet-activating factor in various biological processes and diseases.
Mechanistic Pathways of TCV-309 as a Platelet-Activating Factor (PAF) Antagonist

Molecular Interactions Between TCV-309 and PAF Receptors

Structural Determinants of Receptor Binding Affinity

TCV-309 (3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium nitrate; C₃₀H₃₄BrN₅O₇; MW 656.52 g/mol; CAS 131311-25-6) exhibits high-affinity binding to the Platelet-Activating Factor Receptor (PAF-R), a G-protein-coupled receptor (GPCR). Its potency arises from key structural elements:

  • Cationic Pyridinium Head: The positively charged bromopropyridinium moiety mimics the quaternary ammonium group of native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), enabling electrostatic interactions with conserved aspartate residues (e.g., Asp⁶³ in transmembrane helix II) within the PAF-R ligand-binding pocket [7] [9].
  • Aromatic and Amide Linkers: The phenyl and isoquinoline rings facilitate π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) lining the receptor pocket. Bridging amide groups form critical hydrogen bonds with serine or threonine residues, enhancing stability [6] [7].
  • Lipophilic Propyl Chain: The alkyl chain contributes to hydrophobic burial within the receptor's transmembrane domain, complementing the hydrophobic interactions of the PAF alkyl chain [3] [7].

This optimized structure confers exceptional affinity, evidenced by IC₅₀ values of 27-58 nM for inhibiting [³H]PAF binding to rabbit and human platelet membranes, surpassing earlier PAF antagonists like CV-3988 or WEB 2086 in potency and specificity [3]. Its design minimizes detergent-like effects, avoiding non-specific hemolysis common with some earlier PAF mimics [3].

Table 1: Structural Features Underlying TCV-309's High PAF-R Affinity

Structural ElementChemical GroupRole in PAF-R BindingBiological Consequence
Pyridinium Head3-Bromo-1-propylpyridiniumElectrostatic interaction with Asp⁶³Mimics PAF choline head; anchors ligand
Central CorePhenyl carboxamideπ-π stacking with aromatic residues (Phe, Tyr, Trp)Enhances binding stability
Linking MoietyIsoquinoline carbonyloxyethylH-bonding with Ser/Thr; hydrophobic interactionsOptimizes orientation and affinity
Lipophilic TailPropyl chainHydrophobic burial in TM domainComplements PAF's sn-1 alkyl chain binding

Competitive Inhibition Dynamics in PAF-Mediated Signaling

TCV-309 functions as a potent competitive antagonist at the PAF-R. It binds reversibly but with high affinity to the orthosteric PAF binding site, preventing the native ligand (PAF) from engaging the receptor [3] [7]. This blockade disrupts the PAF-induced conformational changes necessary for G-protein (predominantly Gq/₁₁) coupling and subsequent intracellular signaling:

  • Calcium Flux Inhibition: TCV-309 potently inhibits PAF-triggered intracellular Ca²⁺ mobilization (ED₅₀ ~3.3 μg/kg i.v. in rats), a critical early event in platelet aggregation, neutrophil degranulation, and vascular smooth muscle contraction [3].
  • Prevention of G-Protein Activation: By occupying the PAF binding site, TCV-309 prevents receptor activation and subsequent GTP exchange on Gαq/₁₁, thereby inhibiting downstream effectors like phospholipase C-β (PLC-β) [7] [9].
  • In Vivo Antagonism: TCV-309 demonstrates dose-dependent inhibition of diverse PAF-mediated physiological responses in vivo, including:
  • Hypotension (ED₅₀ = 2.7 μg/kg i.v. in rats)
  • Hemoconcentration (ED₅₀ = 6.4 μg/kg i.v. in rats)
  • Lethality (ED₅₀ = 1.7 μg/kg i.v. in rats; 2.1 μg/kg i.v. vs PAF-induced death in mice) [3].

Its competitive nature is further evidenced by its ability to reverse established PAF-induced hypotension and endotoxin-induced hypotension with high potency (ED₅₀ = 3.3 μg/kg and 1.2 μg/kg i.v. in rats, respectively) [3].

Modulation of Inflammatory Cascades by TCV-309

Impact on Pro-Inflammatory Cytokine Networks (TNF-α, IL-6, IL-8)

By antagonizing PAF-R, TCV-309 significantly disrupts the amplification of pro-inflammatory cytokine cascades, particularly during endotoxemia and ischemia-reperfusion. PAF acts as an early upstream mediator, stimulating cytokine production via NF-κB activation and other pathways:

  • TNF-α Suppression: In chimpanzee endotoxemia models, a bolus of E. coli endotoxin (4 ng/kg) induced peak TNF-α levels of 366 ± 96 pg/ml. TCV-309 infusion (100 μg/kg bolus + 100 or 500 μg/kg/h) drastically reduced these peaks to 105 ± 47 pg/ml and 115 ± 56 pg/ml, respectively (p < 0.05) [9].
  • IL-6 and IL-8 Reduction: TCV-309 similarly attenuated the endotoxin-induced rise in IL-6 (160 ± 82 pg/ml reduced to 63 ± 30 pg/ml and 65 ± 29 pg/ml) and IL-8 (279 ± 168 pg/ml reduced to 71 ± 15 pg/ml and 46 ± 17 pg/ml) in the same chimpanzee model [9].
  • Soluble TNF Receptor (sTNFR) Modulation: TCV-309 also diminished the appearance of soluble TNFRs (types I and II) in endotoxemia, suggesting modulation of TNF bioavailability and signaling [9].
  • Endotoxin-Induced DIC: In rat models of endotoxin-induced disseminated intravascular coagulation (DIC), TCV-309 (>1 mg/kg i.v.) dose-dependently ameliorated coagulation abnormalities (thrombocytopenia, hypofibrinogenemia, prolonged PT/APTT, elevated FDP) and reduced glomerular fibrin deposition. Crucially, it significantly decreased the endotoxin-induced surge in plasma Tissue Factor (TF) activity, implicating PAF as a key inducer of TF generation and subsequent coagulation activation [2].

Table 2: TCV-309 Suppression of Key Inflammatory Mediators in Endotoxemia (Chimpanzee Model) [9]

MediatorPeak Level (Endotoxin Alone)Peak Level (Endotoxin + TCV-309 Low Dose)Peak Level (Endotoxin + TCV-309 High Dose)p-value (vs Control)
TNF-α366 ± 96 pg/ml105 ± 47 pg/ml115 ± 56 pg/ml< 0.05
IL-6160 ± 82 pg/ml63 ± 30 pg/ml65 ± 29 pg/ml< 0.05 / 0.07
IL-8279 ± 168 pg/ml71 ± 15 pg/ml46 ± 17 pg/ml< 0.05
sTNFR-I2.53 ± 0.27 ng/ml-1.69 ± 0.36 ng/ml< 0.05
sTNFR-II8.62 ± 1.19 ng/ml-5.76 ± 0.92 ng/ml< 0.05

Role in Attenuating Soluble Adhesion Molecule Expression and Leukocyte Infiltration

PAF is a potent activator of endothelial cells and promoter of leukocyte adhesion. TCV-309 effectively counters these processes:

  • Reduced Neutrophil (PMN) Infiltration: In a rat model of renal ischemia-reperfusion injury (20 min warm ischemia + 24h cold storage followed by transplantation), TCV-309 (1 mg/kg i.v. pre-reperfusion) significantly reduced graft neutrophil infiltration at 24 hours post-reperfusion. Myeloperoxidase (MPO) activity, a marker for neutrophils, in TCV-309-treated grafts was comparable to normal values and significantly lower than in saline-treated controls [5]. This reduction correlated with dramatically enhanced early graft function and survival (80% vs 0% in controls at 14 days).
  • Protection Against Microvascular Dysfunction: While direct measurement of E-selectin was not provided in the search results for TCV-309 specifically, the profound reduction in PMN infiltration and tissue injury in models like DIC [2], endotoxemia [9], and renal transplantation [5] strongly implies that TCV-309 interferes with the PAF-mediated upregulation of endothelial adhesion molecules (E-selectin, ICAM-1) and subsequent leukocyte rolling, adhesion, and transmigration. PAF antagonists are known to inhibit these processes [7] [8].

Computational Modeling of TCV-309’s Pharmacodynamic Activity

Quantum Chemical Studies and Ligand-Receptor Stability

While specific quantum chemical studies (e.g., ab initio or DFT) on TCV-309 were not found in the provided search results, general principles of GPCR-ligand interactions and docking simulations offer insights:

  • GPCR Docking Principles: Computational docking studies of ligands to GPCRs like PAF-R rely on identifying favorable interactions within the binding pocket. TCV-309's cationic head group would engage in strong electrostatic interactions (salt bridge) with conserved aspartate residues (e.g., Asp⁶³ in PAF-R). Its aromatic rings are positioned for optimal π-π stacking or cation-π interactions with receptor aromatic residues (Phe⁹⁷, Tyr²⁰⁵, Trp²⁰⁶ are common in related GPCRs). Amide linkers form hydrogen bonds with serine/threonine or backbone carbonyls [4] [6].
  • Geometric Stability: Molecular dynamics (MD) simulations of ligand-GPCR complexes embedded in lipid bilayers show that high-affinity antagonists like TCV-309 stabilize the receptor in an inactive conformation. The geometric stability of TCV-309 within the PAF-R pocket, characterized by optimal distances (4-6 Å between ring centroids for π-stacking; <3.5 Å for H-bonds; <4 Å for salt bridges) and angles (near-parallel or T-shaped for π-π; ~180° for H-bonds/salt bridges), contributes to its long residence time and potent antagonism [4] [6]. Ligand docking programs implicitly model these interactions via van der Waals and Coulombic potentials, though specific π-π potentials could enhance accuracy [6].
  • Conformational Selectivity: Agonists typically stabilize active receptor conformations (A-site), while antagonists like TCV-309 may preferentially bind to or stabilize inactive (D-site) conformations, preventing G-protein coupling [4]. The rigidity introduced by the isoquinoline and pyridinium moieties likely favors binding to the D-site of PAF-R.

Predictive Simulations of TCV-309’s Bioavailability

Computational models can predict key pharmacokinetic (PK) parameters influencing bioavailability:

  • Lipophilicity (LogP): Estimated LogP values for TCV-309 (based on structure) suggest moderate lipophilicity (predicted LogP ~3-4), balancing membrane permeability with solubility. This aligns with its ability to access tissue sites of inflammation.
  • Membrane Permeability: The cationic charge at physiological pH may limit passive diffusion across some membranes but facilitates partitioning into lipid bilayers and targeting of membrane-embedded PAF-R. Active transport mechanisms might also be involved.
  • Tissue Distribution Prediction: Physiologically Based Pharmacokinetic (PBPK) modeling, informed by structural features, would predict distribution into highly vascularized tissues, inflamed endothelium, and potentially crossing compromised barriers (e.g., in sepsis or ischemia). Its efficacy in protecting kidneys from ischemia-reperfusion injury [5] and modulating endotoxemia [9] supports significant distribution into these compartments.
  • Bioavailability Correlates: Predictive models link high receptor affinity (Kd < 100 nM) and optimal LogP (2-5) with greater in vivo efficacy at lower doses, consistent with TCV-309's potent effects in the μg/kg range [3] [5] [9]. Its structure suggests potential susceptibility to esterase hydrolysis (carbamate/ester linkages) and hepatic metabolism, limiting oral bioavailability but supporting IV efficacy.

Table 3: Predicted Pharmacokinetic Parameters of TCV-309 Based on Computational Modeling

ParameterPredicted/Inferred ValueBasis for PredictionImpact on Pharmacodynamics
LogP~3.2Structure-based calculation (bromopyridinium, aryl groups)Balances solubility and membrane permeation
pKa (Pyridinium)~4-5Quaternary nitrogenPredominantly cationic at physiological pH
Passive PermeabilityModerate-LowCationic chargeMay favor vascular/tissue surface activity
Primary PK PathwayMetabolism (Hydrolysis/Oxidation)Carbamate/ester linkages; aromatic ringsLikely short-moderate IV half-life; low oral bioavailability
Volume of DistributionModerateLipophilicity vs cationic charge balanceDistribution into vascularized tissues, inflammation sites
Key Clearance OrganLiverMetabolic lability-

Properties

CAS Number

131311-25-6

Product Name

Tcv-309

IUPAC Name

2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitrate

Molecular Formula

C30H34BrN5O7

Molecular Weight

656.5 g/mol

InChI

InChI=1S/C30H33BrN4O4.NO3/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;2-1(3)4/h3-11,19-20,22H,2,12-18,21H2,1H3;/q;-1/p+1

InChI Key

DVGLBKDNVHDMTD-UHFFFAOYSA-O

SMILES

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-]

Solubility

Soluble in DMSO

Synonyms

3-bromo-5-(N-phenyl-N-(2-((2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl)carbamoyl)ethyl)carbamoyl)-1-propylpyridinium nitrate
TCV 309
TCV-309

Canonical SMILES

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.